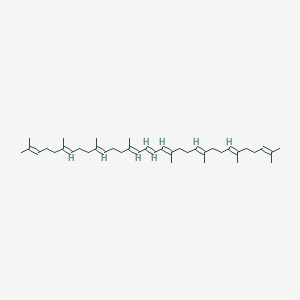

Fitoeno

Descripción general

Descripción

trans-Fitoeno: es un carotenoide incoloro y un intermedio importante en la biosíntesis de otros carotenoides. Los carotenoides son pigmentos naturales que se encuentran en las plantas, las algas y algunas bacterias, y desempeñan funciones cruciales en la fotosíntesis y la fotoprotección. El trans-fitoeno se sintetiza a partir del pirofosfato de geranilgeranilo y sirve como precursor para la producción de licopeno, betacaroteno y otros carotenoides.

Aplicaciones Científicas De Investigación

El trans-fitoeno tiene varias aplicaciones de investigación científica, que incluyen:

Química: El trans-fitoeno se utiliza como compuesto modelo para estudiar la biosíntesis y las propiedades químicas de los carotenoides.

Biología: Se estudia el trans-fitoeno por su papel en la fotosíntesis y la fotoprotección en plantas y algas.

Medicina: Se investiga el trans-fitoeno y sus derivados por sus posibles propiedades antioxidantes y antiinflamatorias.

Industria: El trans-fitoeno se utiliza en la producción de colorantes naturales y suplementos dietéticos. .

Mecanismo De Acción

El trans-fitoeno ejerce sus efectos a través de su papel como precursor en la vía de biosíntesis de carotenoides. La enzima fitoeno sintasa cataliza la formación de trans-fitoeno a partir del pirofosfato de geranilgeranilo. Las enzimas subsecuentes, como la this compound desaturasa y la licopeno ciclasa, convierten aún más el trans-fitoeno en otros carotenoides como el licopeno y el betacaroteno. Estos carotenoides juegan papeles esenciales en la fotosíntesis, la fotoprotección y las vías de señalización en las plantas .

Análisis Bioquímico

Biochemical Properties

Phytoene is synthesized from two molecules of geranylgeranyl pyrophosphate (GGPP) by the enzyme phytoene synthase (PSY) . PSY is a major rate-limiting enzyme of carotenogenesis and is highly regulated by various factors to modulate carotenoid biosynthesis .

Cellular Effects

Phytoene has several beneficial effects on human health. It acts as an antioxidant, inhibits lipoprotein oxidation, and protects against UVB light . Some studies have suggested that phytoene could also have anticancer activity and could decrease cholesterol levels .

Molecular Mechanism

Phytoene synthase (PSY) catalyzes the first committed step of carotenogenesis by condensing two molecules of geranylgeranyl diphosphate (GGPP) derived from the methylerythritol phosphate (MEP) pathway to produce the C40 hydrocarbon 15-cis-phytoene .

Temporal Effects in Laboratory Settings

The period 14 days post anthesis (DPA) was found to be a key regulation node during grain development . The presence of phytoene at all developmental fruit stages is extremely rare and appears to trigger the coordinated synthesis of carotenoids .

Metabolic Pathways

Phytoene is involved in the carotenoid biosynthesis pathway. It is produced from two molecules of geranylgeranyl pyrophosphate (GGPP) by the action of the enzyme phytoene synthase .

Transport and Distribution

Carotenoids, including Phytoene, are synthesized in nearly all kinds of plastids and are abundant in chloroplasts and chromoplasts in plant cells .

Subcellular Localization

Phytoene synthase, the enzyme that synthesizes Phytoene, is localized in the chloroplasts . This suggests that Phytoene itself may also be localized within the chloroplasts where it is synthesized.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El trans-fitoeno se sintetiza mediante la reacción enzimática catalizada por la fitoeno sintasa. La reacción implica la condensación de dos moléculas de pirofosfato de geranilgeranilo para formar trans-fitoeno. Esta reacción requiere iones de manganeso como cofactores .

Métodos de producción industrial: En entornos industriales, el trans-fitoeno se puede producir mediante fermentación microbiana utilizando microorganismos genéticamente modificados. Estos microorganismos se modifican para sobreexpresar la enzima this compound sintasa, lo que lleva a la acumulación de trans-fitoeno. El proceso de fermentación se optimiza para obtener el máximo rendimiento e implica condiciones controladas, como la temperatura, el pH y el suministro de nutrientes .

Análisis De Reacciones Químicas

Tipos de reacciones: El trans-fitoeno experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El trans-fitoeno se puede oxidar para formar fitooflueno, zeta-caroteno y, finalmente, licopeno.

Isomerización: El trans-fitoeno puede sufrir isomerización para formar cis-fitoeno.

Hidrogenación: El trans-fitoeno se puede hidrogenar para formar dihidro-fitoeno.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen oxígeno molecular y varias oxidasas.

Isomerización: La isomerización puede ocurrir bajo la influencia de la luz o el calor.

Hidrogenación: Las reacciones de hidrogenación generalmente requieren gas hidrógeno y un catalizador metálico como paladio o platino.

Principales productos:

Oxidación: Los principales productos de oxidación incluyen fitooflueno, zeta-caroteno y licopeno.

Isomerización: El principal producto de isomerización es cis-fitoeno.

Hidrogenación: El principal producto de hidrogenación es dihidro-fitoeno.

Comparación Con Compuestos Similares

Compuestos similares:

cis-Fitoeno: Un isómero del trans-fitoeno con propiedades químicas similares pero diferente disposición espacial de los átomos.

Fitooflueno: Un derivado oxidado del trans-fitoeno.

Zeta-caroteno: Otro derivado oxidado del trans-fitoeno.

Licoeno: Un carotenoide rojo formado por la oxidación del trans-fitoeno.

Unicidad: El trans-fitoeno es único debido a su papel como el primer intermedio comprometido en la vía de biosíntesis de carotenoides. Su síntesis marca el inicio de la producción de una amplia gama de carotenoides, cada uno con funciones y aplicaciones biológicas distintas. La capacidad del trans-fitoeno para sufrir varias reacciones químicas y formar diferentes carotenoides destaca su versatilidad e importancia tanto en los procesos naturales como en los industriales .

Propiedades

IUPAC Name |

(6E,10E,14E,16E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3/b12-11+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLPJIGOMTXXLP-KEKOKYSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C/C=C(/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202309 | |

| Record name | Phytoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phytoene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

540-04-5 | |

| Record name | trans-Phytoene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (All-E) phytoene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYTOENE, (ALL-E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87E4NJ6N51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phytoene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

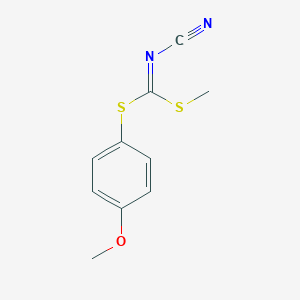

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

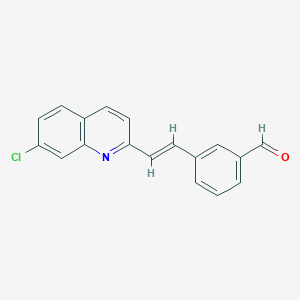

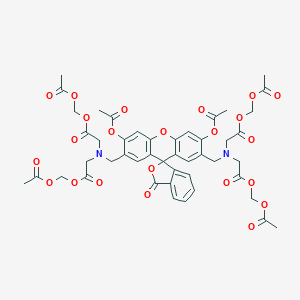

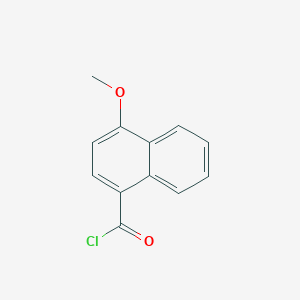

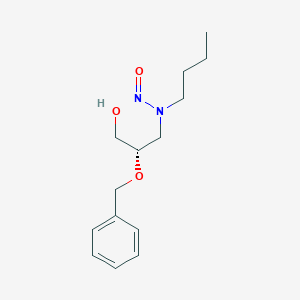

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B131860.png)

![[[6-hydroxy-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-4-yl]-pyridin-3-ylmethyl] acetate](/img/structure/B131867.png)